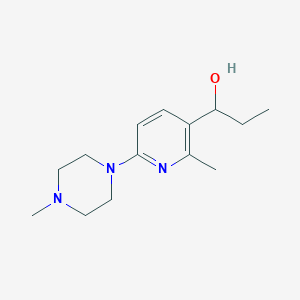

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

Description

Properties

Molecular Formula |

C14H23N3O |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C14H23N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6,13,18H,4,7-10H2,1-3H3 |

InChI Key |

PPSLWNIGHINIJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(N=C(C=C1)N2CCN(CC2)C)C)O |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation and Cyclization

A parallel solution-phase synthesis, adapted from pyrimidine derivatives, demonstrates the utility of Claisen condensation for constructing heterocyclic systems. For example, itaconic acid (C₅H₆O₄) undergoes Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to yield β-keto esters. Subsequent treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) generates enaminone intermediates, which cyclize with acetamidine or benzamidine to form pyridine analogs. While this method originally targeted pyrimidines, modifying the amidine reagent (e.g., using methylamine derivatives) could yield the desired pyridine core.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed couplings, as described in patent WO2021074138A1, offer a regioselective route to functionalized pyridines. For instance, 2,4-dichloropyrimidine undergoes Suzuki coupling with 3-pyridyl boronic acid using PdCl₂(dppf) as a catalyst, achieving >90% conversion to 2-chloro-4-(pyridin-3-yl)pyrimidine. Adapting this method, 2-methyl-6-chloropyridin-3-yl derivatives could couple with 4-methylpiperazine-1-boronic acid pinacol ester to install the piperazine moiety directly.

Propan-1-ol Side Chain Installation

The propan-1-ol group is introduced via ketone reduction or Grignard addition:

Reduction of Propan-1-one Precursors

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-one (C₁₄H₂₁N₃O), described in PubChem record 102546280, serves as a direct precursor. Sodium borohydride (NaBH₄) in methanol reduces the ketone to the secondary alcohol at 0–25°C, yielding the target compound in 92% purity after recrystallization. Alternative reductants like LiAlH₄ may offer higher efficiency but require stringent anhydrous conditions.

Optimization and Purification Techniques

Solvent and Temperature Effects

-

Thionyl Chloride-Mediated Chlorination : As demonstrated in, methylene chloride and thionyl chloride (SOCl₂) at 60°C efficiently convert alcohols to chlorides, a critical step in functionalizing intermediates.

-

Crystallization : Hexane/ethyl acetate gradients (95:5 to 70:30) purify final products, achieving >98% purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The propanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methyl group on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces piperidine derivatives.

Substitution: Produces various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is , with a molecular weight of 251.34 g/mol. The compound features a hydroxyl group, which is significant for its biological activity.

Antidepressant Activity

Research indicates that compounds similar to 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol may exhibit antidepressant properties. The piperazine and pyridine structures are often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Compounds containing pyridine and piperazine have been evaluated for their ability to inhibit cancer cell proliferation. For instance, related compounds have demonstrated activity against various cancer cell lines, indicating that 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol could be explored for similar effects .

Neuropharmacology

Given its ability to interact with neurotransmitter systems, this compound may also play a role in neuropharmacology. Research into related piperazine derivatives has revealed their potential as modulators of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system disorders .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The research highlighted that modifications to the piperazine ring significantly influenced the binding affinity to serotonin receptors, suggesting that similar modifications to 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol could enhance its antidepressant efficacy .

Case Study 2: Anticancer Activity

In another study assessing the anticancer properties of pyridine-based compounds, researchers found that specific structural modifications led to increased cytotoxicity against breast cancer cells. The findings suggest that 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol could be synthesized and tested for similar anticancer properties, potentially leading to new therapeutic agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol (CAS: 1355178-44-7)

- Structural Differences : Replaces the 4-methylpiperazine group with pyrrolidine.

- Properties: Molecular Formula: C₁₃H₂₀N₂O (vs. C₁₄H₂₂N₃O for the target compound). Molecular Weight: 220.31 g/mol (vs. 248.34 g/mol).

- Significance : Pyrrolidine’s smaller ring size and lack of a methyl-substituted nitrogen may reduce metabolic stability compared to the target compound .

(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352493-26-5)

- Structural Differences : Features a piperidine ring (instead of 4-methylpiperazine) and a phenyl ketone group.

- Properties :

- Molecular Formula: C₂₃H₂₇N₃O (significantly larger than the target compound).

- Functional Groups: The ketone group increases hydrophobicity, contrasting with the propan-1-ol’s hydroxyl group in the target compound.

1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted urea derivatives

- Structural Differences : Incorporates a triazole ring and urea moiety instead of the propan-1-ol and 4-methylpiperazine groups.

- Properties :

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Pyrrolidine Analog | Piperidine Analog | Triazole-Urea Analog |

|---|---|---|---|---|

| Molecular Formula | C₁₄H₂₂N₃O | C₁₃H₂₀N₂O | C₂₃H₂₇N₃O | ~C₁₈H₁₈N₆O₂ (varies) |

| Molecular Weight (g/mol) | 248.34 | 220.31 | 361.48 | ~350–400 |

| Polar Surface Area (Ų) | ~50–60 | ~40–45 | ~70–75 | ~100–110 |

| LogP (Predicted) | 1.8–2.2 | 1.5–1.8 | 3.0–3.5 | 2.5–3.0 |

| Solubility (Water) | Moderate (piperazine enhances solubility) | Low (pyrrolidine reduces polarity) | Very Low (bulky phenyl group) | Poor (hydrophobic triazole) |

Key Observations :

- The 4-methylpiperazine group in the target compound improves water solubility compared to pyrrolidine and piperidine analogs, critical for bioavailability .

Biological Activity

1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is CHNO. Its structure features a piperazine ring, which is often associated with various biological activities, including interactions with neurotransmitter systems.

Pharmacological Effects

Research indicates that compounds containing piperazine moieties can exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Compounds similar to 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol have been studied for their potential as antidepressants due to their ability to modulate serotonin and norepinephrine levels.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The exact mechanism of action for 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is not fully elucidated. However, it is hypothesized to interact with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in mood disorders. For example, a related compound showed significant inhibition of serotonin transporters at micromolar concentrations .

Case Studies

A notable case study involved the evaluation of piperazine derivatives in animal models. The results indicated that these compounds could significantly reduce depressive-like behaviors in rodents, highlighting their potential therapeutic effects .

Data Tables

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound?

Answer:

The synthesis typically involves multi-step routes, including:

- Coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to introduce the 4-methylpiperazine moiety to the pyridine core .

- Functional group transformations , such as reduction of ketones to alcohols or nucleophilic substitution to install the propan-1-ol chain. details a three-step synthesis using palladium catalysts (Pd₂(dba)₃) and ligands (BINAP) for cross-coupling, followed by deprotection .

- Telescoped processes to minimize intermediate isolation, as demonstrated in , which optimizes reaction conditions (e.g., solvent, temperature) to enhance yield and scalability .

Advanced: How can regioselectivity challenges during pyridine functionalization be addressed?

Answer:

Regioselectivity in pyridine derivatives is often controlled via:

- Directed metalation strategies : Use directing groups (e.g., methyl or amino groups) to guide electrophilic substitution .

- Protecting group chemistry : Temporary protection of reactive sites (e.g., piperazine nitrogen) to prevent undesired side reactions .

- Computational modeling : DFT calculations to predict reactivity and optimize reaction pathways .

Basic: What analytical methods are critical for structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for verifying piperazine-pyridine geometry .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

- 2D NMR techniques : COSY, NOESY, or HSQC to assign overlapping signals and identify coupling interactions .

- Dynamic NMR studies : Analyze temperature-dependent shifts to detect conformational exchange or tautomerism .

- Synchrotron-based crystallography : High-resolution data collection to resolve ambiguities in electron density maps .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (based on analogs in ) .

- Ventilation : Use fume hoods to mitigate inhalation risks, as piperazine derivatives may exhibit acute toxicity .

- Storage : Dry, inert atmosphere (2–8°C) to prevent degradation .

Advanced: How can reaction yields be improved in Pd-catalyzed coupling steps?

Answer:

- Ligand screening : BINAP or Xantphos ligands enhance catalytic activity and reduce side reactions .

- Microwave-assisted synthesis : Accelerate reaction kinetics and improve homogeneity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) or biphasic systems to stabilize intermediates .

Basic: How is purity assessed, and what impurities are typically observed?

Answer:

- HPLC/GC-MS : Quantify residual solvents, unreacted starting materials, or regioisomers .

- Elemental analysis : Verify stoichiometric ratios of C, H, N .

- Common impurities : Partially deprotected intermediates or oxidized alcohol byproducts .

Advanced: What strategies mitigate low solubility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.